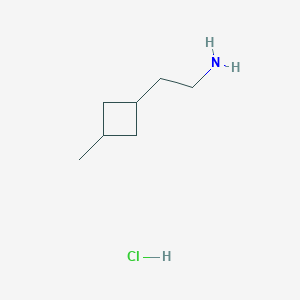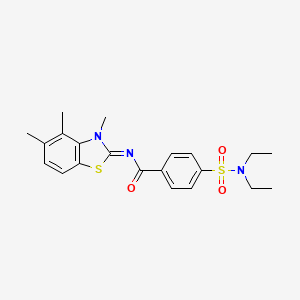
4-(diethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(diethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide, also known as DTBZ, is a chemical compound that has been extensively studied for its potential use in the field of medical research. DTBZ is a benzothiazole derivative that has shown promise as a fluorescent imaging agent for the detection of beta-cell death in the pancreas.
Wissenschaftliche Forschungsanwendungen
Cardiac Electrophysiological Activity
Research on similar N-substituted imidazolylbenzamides or benzene-sulfonamides, including those with modifications around the benzamide and sulfonamide groups, indicates their potential in cardiac electrophysiological applications. These compounds have shown potency in in vitro assays, comparable to clinical trial candidates for treating arrhythmias, suggesting a pathway for developing new class III electrophysiological agents (Morgan et al., 1990).
Antimicrobial and Antifungal Agents
Another significant application is in the development of antimicrobial and antifungal agents. Derivatives of benzamide and benzothiazole have been explored for their efficacy against various bacterial and fungal strains. These efforts have led to the synthesis of compounds with promising inhibitory activities, which could contribute to new treatments for infections resistant to current antibiotics (Padalkar et al., 2016).
Anticancer Research
In the realm of oncology, derivatives of the benzamide and benzothiazole frameworks have been synthesized and evaluated for their pro-apoptotic and anticancer activities. Some compounds have demonstrated significant inhibitory effects on cancer cell lines, including melanoma, underscoring the potential for these molecules as scaffolds in anticancer drug development (Yılmaz et al., 2015).
Enzyme Inhibition Studies
The sulfonamide group, a common feature in these compounds, has been extensively studied for its enzyme inhibitory properties, particularly against carbonic anhydrases. These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma, epilepsy, and even certain cancers. Research into aromatic sulfonamide inhibitors highlights the nuanced role these compounds can play in modulating enzyme activity (Supuran et al., 2013).
Photophysical and Fluorescence Studies
Lastly, the chemical structure of 4-(diethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide lends itself to photophysical studies. Compounds within this family have been investigated for their fluorescent properties, which could have applications in bioimaging and as fluorescent sensors for detecting metal ions and other analytes (Padalkar et al., 2011).
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-6-24(7-2)29(26,27)17-11-9-16(10-12-17)20(25)22-21-23(5)19-15(4)14(3)8-13-18(19)28-21/h8-13H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMRDNGMILGKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC(=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2758400.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2758401.png)
![6-Cyclopropyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2758404.png)
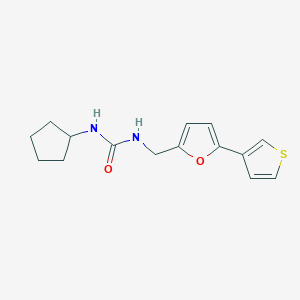
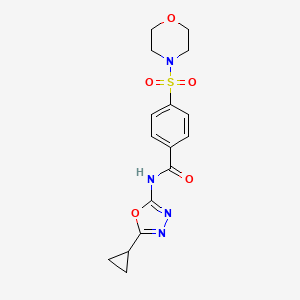
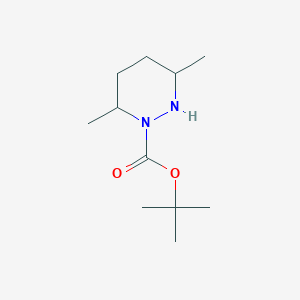
![2-[2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B2758415.png)
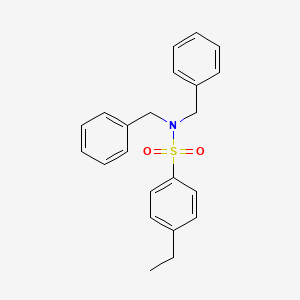

![3-phenyl-2-{[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]methyl}-3H-imidazo[4,5-b]pyridine](/img/structure/B2758418.png)
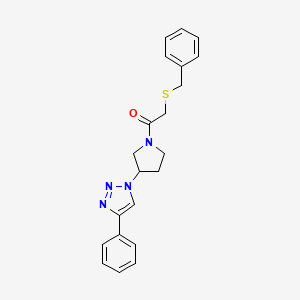

![2-chloro-3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2758422.png)
